5-Chloro-2-(pentyloxy)benzaldehyde

Catalog No.
S805648
CAS No.
81995-30-4
M.F
C12H15ClO2
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(pentyloxy)benzaldehyde

CAS Number

81995-30-4

Product Name

5-Chloro-2-(pentyloxy)benzaldehyde

IUPAC Name

5-chloro-2-pentoxybenzaldehyde

Molecular Formula

C12H15ClO2

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3

InChI Key

CHJJJWLNRWOAJS-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)Cl)C=O

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)C=O

5-Chloro-2-(pentyloxy)benzaldehyde is an organic compound characterized by the molecular formula C₁₂H₁₅ClO₂ and a molecular weight of 226.70 g/mol. It features a benzaldehyde functional group, which is a key characteristic of aromatic aldehydes, alongside a chloro substituent at the fifth position and a pentyloxy group at the second position of the benzene ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry .

Typical of aldehydes and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Oxidation: This compound can be oxidized to corresponding carboxylic acids or further oxidized to other derivatives, depending on the reaction conditions.
  • Condensation Reactions: It can engage in condensation reactions with amines or other nucleophiles to form imines or related compounds.

Several synthetic routes can be employed to produce 5-Chloro-2-(pentyloxy)benzaldehyde:

  • Alkylation of Phenol: Starting from 5-chlororesorcinol, one can alkylate with 1-bromopentane in the presence of a base to introduce the pentyloxy group.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation methods such as the Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and dimethylformamide.
  • Direct Chlorination: Chlorination of pentyloxybenzaldehyde can yield the desired chloro-substituted product under controlled conditions .

5-Chloro-2-(pentyloxy)benzaldehyde finds utility in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Due to its structural characteristics, it may be explored for developing new pharmaceuticals.
  • Material Science: The compound's properties may allow its use in creating novel materials or as a reagent in polymer chemistry .

Several compounds share structural similarities with 5-Chloro-2-(pentyloxy)benzaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-2-(pentyloxy)benzaldehydeChlorine at para positionPotentially different reactivity patterns
5-Bromo-2-(pentyloxy)benzaldehydeBromine instead of chlorineMay exhibit different biological activities
5-Methyl-2-(pentyloxy)benzaldehydeMethyl group at the fifth positionAltered steric effects affecting reactivity
4-Methoxy-2-(pentyloxy)benzaldehydeMethoxy group instead of chlorineDifferent solubility and electronic properties

These compounds illustrate variations in halogen substitution and functional groups that influence their chemical behavior and potential applications.

Chemical Identity and Nomenclature

5-Chloro-2-(pentyloxy)benzaldehyde represents a substituted aromatic aldehyde compound characterized by the presence of both chlorine and pentyloxy functional groups attached to a benzaldehyde core structure [1]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-chloro-2-pentoxybenzaldehyde, reflecting the positional arrangement of substituents on the benzene ring [1]. This organic molecule belongs to the broader class of halogenated aromatic aldehydes, specifically those containing alkoxy substituents [2].

The compound is officially registered under Chemical Abstracts Service registry number 81995-30-4, which serves as its unique chemical identifier in scientific databases and commercial applications [1] [3]. Additional molecular identifiers include the Molecular Design Limited number MFCD03422445 and the Distributed Structure-Searchable Toxicity database substance identifier DTXSID401297933 [1] [2].

Molecular Formula and Structure

The molecular formula of 5-chloro-2-(pentyloxy)benzaldehyde is C₁₂H₁₅ClO₂, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 226.70 grams per mole, as determined through computational analysis using standard atomic weights [1].

The structural framework consists of a benzene ring substituted at the 2-position with a pentyloxy group (five-carbon alkyl chain terminated by an oxygen atom) and at the 5-position with a chlorine atom, while the aldehyde functional group is attached at the 1-position [1]. The pentyloxy substituent introduces significant hydrophobic character to the molecule, influencing its solubility properties and intermolecular interactions [4].

Molecular Descriptors and Computational Properties

PropertyValueReference
Molecular Weight226.70 g/mol [1]
Exact Mass226.0760574 Da [1]
Monoisotopic Mass226.0760574 Da [1]
Topological Polar Surface Area26.3 Ų [1]
Heavy Atom Count15 [1]
Rotatable Bond Count6 [1]
Hydrogen Bond Donor Count0 [1]
Hydrogen Bond Acceptor Count2 [1]
XLogP3-AA3.8 [1]

The calculated partition coefficient (XLogP3-AA) value of 3.8 indicates substantial lipophilicity, suggesting preferential distribution into organic phases over aqueous environments [1]. The presence of six rotatable bonds within the pentyloxy chain contributes to conformational flexibility of the molecule [1]. The topological polar surface area of 26.3 square angstroms reflects the limited polar character contributed primarily by the aldehyde carbonyl and ether oxygen functionalities [1].

Three-Dimensional Molecular Geometry

The molecular structure of 5-chloro-2-(pentyloxy)benzaldehyde adopts a predominantly planar configuration for the aromatic ring system, with the aldehyde group maintaining coplanarity due to conjugation effects [1]. The pentyloxy chain extends from the aromatic core, introducing conformational degrees of freedom that influence the overall molecular shape and intermolecular packing arrangements [5].

Computational analysis reveals that the compound contains a total of thirty chemical bonds, including fourteen non-hydrogen bonds and seven multiple bonds [5]. The aromatic system contributes six aromatic bonds within the benzene ring structure, while the aldehyde functionality provides one double bond between carbon and oxygen [5]. The molecular complexity parameter, calculated as 184, reflects the structural intricacy arising from the combination of aromatic, aliphatic, and functional group components [1].

Electronic Structure and Bonding

The electronic structure of 5-chloro-2-(pentyloxy)benzaldehyde is characterized by the interaction between the electron-withdrawing chlorine substituent and the electron-donating pentyloxy group, creating a complex electronic environment within the aromatic system [6] [7]. The aldehyde functional group acts as a strong electron-withdrawing group, influencing the reactivity patterns and directing effects for electrophilic aromatic substitution reactions [7].

The chlorine atom at the 5-position introduces additional electron-withdrawing character through both inductive and mesomeric effects, while the pentyloxy group at the 2-position provides electron density through resonance donation [6]. This substitution pattern creates a unique electronic distribution that affects both the chemical reactivity and physical properties of the compound [7].

Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic features consistent with its molecular structure and functional group composition [1]. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 226, corresponding to the calculated molecular weight [1]. The fragmentation pattern provides structural information through the loss of characteristic fragments associated with the pentyloxy chain and chlorine substituent [8].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons, reflecting the electronic effects of the chlorine and pentyloxy substituents [9]. The aldehyde proton typically appears as a characteristic downfield signal, while the pentyloxy chain protons exhibit aliphatic chemical shift values [10]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution patterns [9].

Physical State and Appearance

Under standard laboratory conditions, 5-chloro-2-(pentyloxy)benzaldehyde typically exists as a liquid or low-melting solid, depending on temperature and purity [2] [3]. The physical state may vary between liquid and solid forms due to the specific melting range characteristics common to substituted benzaldehyde derivatives [11]. The compound's appearance is generally described as colorless to pale yellow, consistent with the optical properties of halogenated aromatic aldehydes [4].

The relatively high molecular weight and extended alkyl chain contribute to reduced volatility compared to simpler benzaldehyde derivatives [6]. The presence of the pentyloxy substituent increases the hydrophobic character significantly, affecting solubility patterns and phase distribution behavior [12].

Comparative Structural Analysis

When compared to related chlorobenzaldehyde derivatives, 5-chloro-2-(pentyloxy)benzaldehyde exhibits enhanced lipophilicity due to the five-carbon alkoxy chain [13]. Similar compounds such as 4-chlorobenzaldehyde demonstrate markedly different physical properties, with 4-chlorobenzaldehyde showing a melting point of 46°C and boiling point of 213.7°C [13]. The structural modification introduced by the pentyloxy group significantly alters these thermal properties [12].

XLogP3

3.8

Dates

Last modified: 08-16-2023

Explore Compound Types